1-Hexadecanoyl-sn-glycerol is a natural product found in Acorus calamus, Corchorus olitorius, and other organisms with data available.
1-Hexadecanoyl-sn-glycerol
CAS No.: 32899-41-5
Cat. No.: VC21151302
Molecular Formula: C19H38O4
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32899-41-5 |
---|---|
Molecular Formula | C19H38O4 |
Molecular Weight | 330.5 g/mol |
IUPAC Name | [(2S)-2,3-dihydroxypropyl] hexadecanoate |
Standard InChI | InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m0/s1 |
Standard InChI Key | QHZLMUACJMDIAE-SFHVURJKSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Introduction
Chemical Identity and Classification
1-Hexadecanoyl-sn-glycerol is classified as a 1-acyl-sn-glycerol, specifically a monoacylglycerol containing hexadecanoyl (palmitoyl) as the acyl group at the sn-1 position of the glycerol backbone . It belongs to the broader class of glycerolipids, specifically monoacylglycerols, which are characterized by having only one fatty acid esterified to the glycerol backbone. In the lipid classification system, this compound is categorized under monoacylglycerols (MG), with the species shorthand notation of MG 16:0, indicating a monoacylglycerol with a 16-carbon saturated fatty acid .
Nomenclature and Identifiers
The compound has several synonyms and identifiers that are used across scientific literature and databases, reflecting its significance in biochemical research. The diversity of names highlights its presence in various research contexts.
Table 1: Nomenclature and Chemical Identifiers
Chemical Structure and Properties
1-Hexadecanoyl-sn-glycerol consists of a glycerol backbone with a palmitoyl (hexadecanoyl) group esterified at the sn-1 position, while the sn-2 and sn-3 positions contain free hydroxyl groups. This structure gives the molecule both hydrophilic and hydrophobic characteristics, making it amphipathic in nature.
Structural Features
The compound's structure is characterized by:
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A three-carbon glycerol backbone
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A palmitoyl (C16:0) fatty acid esterified at the sn-1 position
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Free hydroxyl groups at the sn-2 and sn-3 positions
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Stereochemistry defined by the "sn" (stereospecific numbering) configuration
Physical and Chemical Properties
The physical and chemical properties of 1-Hexadecanoyl-sn-glycerol are influenced by its amphipathic nature, with the polar hydroxyl groups providing hydrophilicity and the long hydrocarbon chain contributing hydrophobicity.
Table 2: Physical and Chemical Properties
Biosynthesis and Metabolism
In biological systems, 1-Hexadecanoyl-sn-glycerol is primarily derived from the metabolism of more complex lipids, particularly through the partial hydrolysis of triacylglycerols and phospholipids.
Biosynthetic Pathways
The compound can be formed through several metabolic routes:
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Hydrolysis of triacylglycerols by lipases that preferentially cleave fatty acids at the sn-2 and sn-3 positions
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Dephosphorylation of 1-hexadecanoyl-sn-glycerol 3-phosphate (lysophosphatidic acid)
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Partial synthesis from glycerol through enzymatic esterification
Metabolic Fates
As an intermediate in lipid metabolism, 1-Hexadecanoyl-sn-glycerol can undergo several transformations:
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Acylation at the sn-2 position to form 1,2-diacylglycerols
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Acylation at the sn-3 position to form 1,3-diacylglycerols
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Phosphorylation at the sn-3 position to form lysophosphatidic acid
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Complete hydrolysis to yield glycerol and palmitic acid
Biological Significance
1-Hexadecanoyl-sn-glycerol plays several important roles in biological systems, primarily as an intermediate in lipid metabolism and as a component of cellular membranes.
Metabolic Functions
The compound serves as a key intermediate in the biosynthesis and degradation of more complex lipids, including:
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Triacylglycerols (energy storage lipids)
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Phospholipids (membrane structural components)
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Glycolipids (cell surface components)
This metabolic versatility makes it an important molecule for understanding lipid turnover and homeostasis in biological systems.
Membrane Interactions
Due to its amphipathic nature, 1-Hexadecanoyl-sn-glycerol can interact with cellular membranes, potentially influencing:
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Membrane fluidity and organization
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Lipid raft formation and dynamics
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Membrane protein function and signaling
Analytical Methods for Detection and Quantification
The accurate detection and quantification of 1-Hexadecanoyl-sn-glycerol is essential for research in lipid biochemistry and metabolism.
Chromatographic Methods
Several chromatographic techniques are commonly employed:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) (after derivatization)
Mass Spectrometry
Mass spectrometry provides sensitive and specific detection methods:
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Electrospray Ionization Mass Spectrometry (ESI-MS)
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Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
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Tandem Mass Spectrometry (MS/MS) for structural confirmation
These analytical approaches have facilitated the study of 1-Hexadecanoyl-sn-glycerol in complex biological matrices, enabling research into its metabolic roles and potential biomarker applications .
Comparison with Related Monoacylglycerols
The positional isomers of monohexadecanoylglycerol exhibit distinct properties and biological behaviors, highlighting the importance of the specific acylation pattern.
Table 3: Comparison of Monohexadecanoylglycerol Isomers
This comparison illustrates the biochemical specificity often observed in lipid metabolism, where the position of acylation can significantly affect molecular recognition and enzymatic processing.
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